Cefuroxime Axetil

Antimicrobial Susceptibility Serum Bactericidal Activity Gram-Positive Infections

Cefuroxime Axetil is an orally bioavailable acetoxyethyl ester prodrug of the second-generation cephalosporin antibiotic cefuroxime. Following oral administration, it is rapidly hydrolyzed by non-specific esterases in the intestinal mucosa and blood to yield the active parent drug.

Molecular Formula C20H22N4O10S
Molecular Weight 510.5 g/mol
Cat. No. B7819149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefuroxime Axetil
Molecular FormulaC20H22N4O10S
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N
InChIInChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m1/s1
InChIKeyKEJCWVGMRLCZQQ-YJBYXUATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 107 mg/L at 25 °C (est)
Insoluble in water
Freely soluble in acetone;  sparingly soluble in chloroform, ethyl acetate, methanol;  slightly soluble in dehydrated alcohol. Insoluble in ether, wate

Structure & Identifiers


Interactive Chemical Structure Model





Cefuroxime Axetil: A Second-Generation Oral Cephalosporin Prodrug for Scientific Sourcing


Cefuroxime Axetil is an orally bioavailable acetoxyethyl ester prodrug of the second-generation cephalosporin antibiotic cefuroxime [1]. Following oral administration, it is rapidly hydrolyzed by non-specific esterases in the intestinal mucosa and blood to yield the active parent drug [1]. As a β-lactam antibacterial agent, its mechanism involves binding to essential penicillin-binding proteins and inhibiting bacterial cell-wall synthesis, demonstrating stability against many common bacterial β-lactamases [2].

Why Cefuroxime Axetil Cannot Be Directly Interchanged with Other Oral Cephalosporins


Direct substitution of Cefuroxime Axetil with other oral cephalosporins is contraindicated by a multifaceted profile of non-interchangeable attributes. The compound exhibits a unique balance of Gram-positive and Gram-negative antibacterial activity that distinguishes it from both narrower-spectrum first-generation agents and broader-spectrum third-generation compounds like cefixime [1]. Furthermore, its absolute oral bioavailability is significantly dependent on both food intake and its physical form (amorphous vs. crystalline), creating a complex absorption profile that is not mirrored by analogs [2][3]. Critically, the tablet and oral suspension formulations of Cefuroxime Axetil are not bioequivalent and cannot be substituted on a milligram-per-milligram basis, a regulatory and pharmacokinetic reality unique to this specific prodrug formulation [2]. These factors collectively preclude generic in-class substitution for applications where precise pharmacokinetics, specific antimicrobial coverage, or tolerability profiles are critical.

Quantitative Evidence for Cefuroxime Axetil Differentiation: A Comparator-Based Guide


Superior Gram-Positive Bactericidal Activity in Human Serum Compared to Cefixime

In a direct head-to-head study measuring serum bactericidal activity against clinical isolates, Cefuroxime Axetil (250 mg single dose) demonstrated the best bactericidal activity against Gram-positive organisms, while cefixime (200 mg and 400 mg) was most active against Gram-negative bacteria [1]. This establishes a clear differentiation in antimicrobial spectrum at clinically relevant concentrations.

Antimicrobial Susceptibility Serum Bactericidal Activity Gram-Positive Infections

Faster Eradication of Streptococcus pneumoniae in Chronic Bronchitis vs. Cefixime

A multicenter, double-blind, randomized clinical trial in patients with acute exacerbations of chronic bronchitis found that Cefuroxime Axetil (250 mg twice daily) eradicated S. pneumoniae significantly more rapidly than cefixime (200 mg twice daily). The difference was statistically significant at 2-4 days post-treatment [1].

Bacterial Eradication Respiratory Tract Infections Streptococcus pneumoniae

Significantly Lower Incidence of Gastrointestinal Adverse Events vs. Cefixime and Amoxicillin/Clavulanate

In separate large, randomized clinical trials for acute bronchitis and acute sinusitis, Cefuroxime Axetil was associated with a significantly lower rate of drug-related gastrointestinal adverse events, particularly diarrhea, when directly compared to cefixime [1] and amoxicillin/clavulanate [2].

Drug Safety Adverse Events Gastrointestinal Tolerability

Unique Food-Dependent Bioavailability Increase of ~41% for Tablets

The absolute oral bioavailability of Cefuroxime Axetil tablets is uniquely and significantly enhanced by food intake, increasing from 37% in the fasted state to 52% in the postprandial state, a ~41% relative increase [1]. Despite this substantial difference, clinical and bacteriologic responses were found to be independent of food intake in two trials where it was assessed [1].

Pharmacokinetics Bioavailability Food Effect

Higher Potency (Lower MIC90) Against Enterobacteriaceae Compared to Other Oral Beta-Lactams

In a comparative in vitro study against 48 clinical isolates from pediatric respiratory infections, Cefuroxime Axetil demonstrated the lowest MIC90 and MBC90 values against Enterobacteriaceae (E. coli and K. pneumoniae) when compared to amoxicillin, cefaclor, and cefadroxil [1]. This indicates superior intrinsic potency against this important class of Gram-negative pathogens.

Antimicrobial Susceptibility MIC90 Enterobacteriaceae

Superior Bioavailability from Amorphous vs. Crystalline Physical Form

The physical form of Cefuroxime Axetil is a critical determinant of its bioavailability. Patent literature explicitly discloses that the pure amorphous form of Cefuroxime Axetil has higher bioavailability than its crystalline counterpart, while maintaining adequate chemical stability upon storage [1]. This finding has led to the commercial use of the amorphous form, a formulation nuance not universally applicable to all oral cephalosporins.

Formulation Science Bioavailability Amorphous Solid Dispersion

Optimal Research and Industrial Application Scenarios for Cefuroxime Axetil


Preclinical Respiratory Infection Models Requiring Superior Gram-Positive Coverage

For murine or other preclinical models of community-acquired pneumonia or acute exacerbations of chronic bronchitis, Cefuroxime Axetil is the preferred oral cephalosporin when the primary objective is to achieve rapid and effective clearance of S. pneumoniae. Its demonstrated in vivo superiority over cefixime in human serum bactericidal activity [1] and faster eradication in clinical trials [2] provide a strong evidence-based rationale for its selection.

Clinical Trials or Studies Prioritizing Patient Tolerability and Compliance

In clinical trial design for indications like acute bronchitis or sinusitis, Cefuroxime Axetil offers a distinct advantage in the safety profile. Its significantly lower incidence of drug-related gastrointestinal adverse events, particularly diarrhea, when compared to both cefixime [1] and amoxicillin/clavulanate [2], is a quantifiable benefit. This can reduce subject dropout, minimize confounding adverse event management, and improve overall trial data integrity.

Pharmacokinetic Studies Focused on Food-Drug Interactions and Prodrug Absorption

The well-defined and substantial food effect on the bioavailability of Cefuroxime Axetil tablets (37% fasted to 52% fed) [1] makes it an ideal candidate for investigations into the mechanisms of oral prodrug absorption and the impact of formulation variables. Studies on amorphous solid dispersions to enhance stability and bioavailability further underscore its utility as a model compound in pharmaceutics research [2].

Research on Formulation Science and Amorphous Drug Stabilization

The established differentiation in bioavailability between the amorphous and crystalline forms of Cefuroxime Axetil [1] makes it a valuable tool compound for research in solid-state pharmaceutics. It serves as a model for studying methods of producing and stabilizing high-energy amorphous forms, evaluating novel excipient interactions via hydrogen bonding [2], and developing advanced oral solid dosage forms.

Quote Request

Request a Quote for Cefuroxime Axetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.